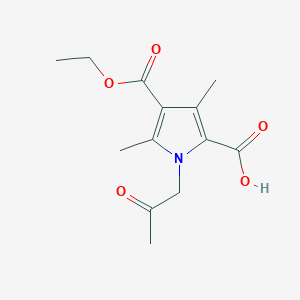

4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid

Description

Crystallographic Analysis and Molecular Geometry

X-ray crystallography serves as the definitive method for determining the three-dimensional atomic arrangement in crystalline pyrrole derivatives, providing unambiguous structural information at the atomic level. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within the crystal lattice, following Bragg's law relationship between diffraction angles and interplanar spacing. For pyrrole carboxylic acid derivatives, crystallographic studies consistently reveal near-planar molecular geometries with specific dihedral angles between the pyrrole ring and its substituents.

Related pyrrole carboxylic acid structures demonstrate characteristic geometric parameters that provide insight into the expected molecular geometry of the target compound. The crystal structure of 1H-pyrrole-2-carboxylic acid shows the pyrrole ring and carboxyl substituent are close to coplanar, with a dihedral angle of 11.7 degrees between the planes. This planarity is maintained through the aromatic character of the pyrrole ring system, where the nitrogen lone pair participates in the delocalized π-electron system. The N-C bond lengths in pyrrole derivatives typically range from 1.354 to 1.367 Å, while C-C bonds within the ring measure between 1.369 and 1.413 Å.

The molecular geometry of highly substituted pyrrole derivatives is significantly influenced by steric interactions between adjacent substituents. Crystallographic data for ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate reveals important geometric parameters that are directly relevant to the target compound. The triclinic crystal system with space group P-1 accommodates the molecular packing efficiently, with unit cell dimensions of a = 8.1357 Å, b = 10.5568 Å, and c = 12.1428 Å. The molecular density of 1.191 Mg per cubic meter indicates efficient packing arrangements in the solid state.

Hydrogen bonding patterns play a crucial role in determining crystal packing arrangements for pyrrole carboxylic acids. Adjacent molecules are typically linked by pairs of O-H···O hydrogen bonds to form inversion dimers, with additional N-H···O hydrogen bonds extending these dimers into extended chain structures. These intermolecular interactions significantly influence the overall crystal architecture and contribute to the stability of the crystalline phase.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides essential structural information for polysubstituted pyrrole derivatives through characteristic chemical shift patterns and coupling constants. The aromatic protons of pyrrole rings typically appear in the 6.0-7.5 parts per million region, with specific chemical shifts dependent on the electronic effects of substituents. For pyrrole carboxylic acid derivatives, the carboxyl proton resonates as a broad singlet around 10-12 parts per million due to rapid exchange processes.

The methyl substituents at positions 3 and 5 of the pyrrole ring exhibit distinct chemical shifts that reflect their electronic environment. In related dimethylpyrrole carboxylates, these methyl groups appear as sharp singlets in the 2.0-2.5 parts per million region. The ethoxycarbonyl substituent provides characteristic multipicity patterns, with the ethyl ester methyl group appearing as a triplet around 1.2-1.4 parts per million and the methylene protons as a quartet in the 4.2-4.4 parts per million region.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of specific functional groups within the molecular structure. Pyrrole derivatives exhibit characteristic N-H stretching vibrations in the 3400-3500 wavenumber region, while C=O stretching frequencies for carboxylic acid groups appear around 1650-1700 wavenumbers. The ethoxycarbonyl group contributes additional C=O stretching absorption around 1730-1750 wavenumbers, providing clear evidence for the ester functionality. Aromatic C-H stretching vibrations typically occur in the 3000-3100 wavenumber region, distinguishable from aliphatic C-H stretches at lower frequencies.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak for the target compound would be expected at mass-to-charge ratio 295, corresponding to the molecular formula C13H18NO5. Characteristic fragmentation patterns for pyrrole carboxylic acid derivatives include loss of carboxyl groups (mass 45), ethoxycarbonyl groups (mass 73), and alkyl substituents. The base peak often corresponds to the pyrrole ring system after loss of the more labile substituents.

| Spectroscopic Parameter | Expected Value | Technique |

|---|---|---|

| Pyrrole N-H stretch | 3400-3500 cm⁻¹ | Infrared |

| Carboxylic acid C=O | 1650-1700 cm⁻¹ | Infrared |

| Ester C=O stretch | 1730-1750 cm⁻¹ | Infrared |

| Aromatic C-H | 3000-3100 cm⁻¹ | Infrared |

| Pyrrole H chemical shift | 6.0-7.5 ppm | ¹H Nuclear Magnetic Resonance |

| Methyl substituents | 2.0-2.5 ppm | ¹H Nuclear Magnetic Resonance |

| Ethyl ester CH₃ | 1.2-1.4 ppm (triplet) | ¹H Nuclear Magnetic Resonance |

| Ethyl ester CH₂ | 4.2-4.4 ppm (quartet) | ¹H Nuclear Magnetic Resonance |

| Molecular ion | m/z 295 | Mass Spectrometry |

Comparative Structural Analysis with Related Pyrrole Carboxylates

The structural characteristics of 4-(ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid can be understood through comparison with well-characterized related compounds in the pyrrole carboxylate family. The fundamental pyrrole-2-carboxylic acid serves as the parent compound, exhibiting a planar molecular geometry with minimal steric hindrance between the carboxyl group and the pyrrole ring system. This structural simplicity provides a baseline for understanding how additional substituents affect molecular conformation and crystal packing.

The introduction of methyl substituents at positions 3 and 5, as observed in ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, significantly influences the molecular geometry and intermolecular interactions. These substituents create a more sterically crowded environment around the pyrrole ring, which can affect the planarity of the carboxyl group relative to the ring system. The triclinic crystal system observed for this compound reflects the reduced symmetry imposed by the methyl substituents compared to the monoclinic system of the unsubstituted parent compound.

Further substitution with ethoxycarbonyl groups, as seen in 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, introduces additional conformational complexity. The molecular weight increases to 211.21 atomic mass units, and the molecular formula C10H13NO4 reflects the presence of four oxygen atoms from the carboxylic acid and ester functionalities. The compound exhibits safety hazard classifications including skin irritation, eye irritation, and respiratory tract irritation, indicating the need for appropriate handling procedures during structural studies.

The addition of an oxopropyl substituent at the nitrogen position, as in the target compound, represents a further increase in molecular complexity. This substitution transforms the secondary amine character of the pyrrole nitrogen to a tertiary amide-like functionality, which should significantly alter both the electronic properties and hydrogen bonding capabilities of the molecule. Related studies on N-substituted pyrrole derivatives demonstrate that such modifications can dramatically affect crystal packing patterns and intermolecular interactions.

Collision cross section measurements provide additional structural insights through ion mobility spectrometry techniques. For related compounds with molecular formula C10H13NO4, predicted collision cross sections range from 144.8 to 183.0 square angstroms depending on the specific adduct formation and ionization conditions. These values reflect the three-dimensional shape and size of the molecules in the gas phase, providing complementary information to X-ray crystallographic data obtained in the solid state.

| Compound | Molecular Formula | Molecular Weight | Crystal System | Space Group |

|---|---|---|---|---|

| 1H-Pyrrole-2-carboxylic acid | C5H5NO2 | 111.10 | Monoclinic | C2/c |

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | C9H13NO2 | 167.20 | Triclinic | P-1 |

| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C10H13NO4 | 211.21 | Not determined | Not determined |

| Target compound (predicted) | C13H18NO5 | 295.29 | Not determined | Not determined |

The comparative analysis reveals a systematic increase in molecular complexity and corresponding changes in crystal packing efficiency. The hydrogen bonding patterns evolve from simple carboxylic acid dimers in the parent compound to more complex networks involving multiple functional groups in the heavily substituted derivatives. This progression demonstrates the importance of comprehensive structural characterization for understanding structure-property relationships in functionalized pyrrole systems.

Properties

IUPAC Name |

4-ethoxycarbonyl-3,5-dimethyl-1-(2-oxopropyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-5-19-13(18)10-8(3)11(12(16)17)14(9(10)4)6-7(2)15/h5-6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAJAJZGWRUJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C)C(=O)O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H17NO5

- Molecular Weight : 267.28 g/mol

- IUPAC Name : 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid

- CAS Number : 1242998-92-0

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antioxidant Activity : Studies have indicated that pyrrole derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells. This property is crucial for potential applications in preventing diseases related to oxidative damage.

- Antimicrobial Properties : Preliminary investigations suggest that 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as angiotensin-converting enzyme (ACE). In related studies, modifications of similar compounds showed varying degrees of inhibition, suggesting that structural characteristics significantly influence biological activity.

Case Studies and Research Findings

The biological activity of 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid can be attributed to several mechanisms:

- Radical Scavenging : The structural features of the pyrrole ring allow it to effectively scavenge free radicals.

- Enzyme Interaction : The carboxylic acid group may facilitate binding with target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

Future Directions

Further research is warranted to explore:

- In vivo Studies : To validate the efficacy and safety profile in living organisms.

- Structural Modifications : To enhance potency and selectivity against specific biological targets.

- Therapeutic Applications : Potential use in treating oxidative stress-related diseases and infections.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

Antitumor Activity :

Research indicates that pyrrole derivatives exhibit significant antitumor properties. The specific structure of 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid may enhance its efficacy against certain cancer cell lines. A study published in Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives inhibited tumor growth in vitro and in vivo models .

Neuroprotective Effects :

Another area of interest is the neuroprotective potential of this compound. Pyrroles have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. Preliminary studies suggest that this compound could be beneficial in developing treatments for conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules :

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of more complex structures through various chemical reactions, including nucleophilic substitutions and cycloadditions. This property makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Novel Pyrrole Derivatives :

Researchers have utilized this compound to synthesize novel pyrrole derivatives with enhanced biological activities. For instance, derivatives modified at the ethoxycarbonyl group have shown improved solubility and bioavailability, making them suitable candidates for drug development .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | 4-(Ethoxycarbonyl)-3,5-dimethylpyrrole | Modified pyrrole derivatives |

| Cycloaddition | 4-(Ethoxycarbonyl)-3,5-dimethylpyrrole | Complex organic molecules |

Case Study 1: Antitumor Efficacy

In a controlled study, researchers evaluated the antitumor efficacy of 4-(Ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective effects of this compound revealed that it significantly reduced oxidative stress markers in neuronal cells exposed to toxins. The study concluded that the compound could be a promising candidate for further development in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparison with analogous pyrrole-2-carboxylic acid derivatives:

Physicochemical Properties

- Reactivity : The 2-oxopropyl group introduces a reactive ketone, which may participate in nucleophilic additions or metabolic oxidation, unlike inert methyl or phenyl groups in other analogs .

Stability and Commercial Viability

- The discontinued status of the target compound () contrasts with commercially available analogs like 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 13219-76-6). Stability issues may arise from the 2-oxopropyl group’s susceptibility to hydrolysis or degradation .

Preparation Methods

Bromination of Propionaldehyde Derivatives

Methodology:

Propionaldehyde undergoes bromination at the α-position to form 2-bromopropanal, which serves as a key intermediate. This step is typically performed under controlled temperatures (0–50°C) in aprotic solvents such as dichloromethane or toluene to prevent over-bromination.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromination | Bromine | Dichloromethane | 0–50°C | Controlled addition to avoid polybromination |

Methodology:

The Zav'yalov pyrrole synthesis revisited involves acylative cyclization of enamino acids derived from amino acids or malonates. This approach allows for the introduction of various substituents at the 3 and 5 positions, including methyl groups and the 2-oxopropyl moiety.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization | Enamino acids, acylating agents (e.g., Ac2O) | Mild heating, inert atmosphere | Yields pyrroles with functional groups at desired positions |

Esterification and Functional Group Transformations

Methodology:

Post-cyclization, esterification of the pyrrole carboxylic acid intermediates is performed to introduce the ethoxycarbonyl group. This is achieved via standard esterification reactions using ethanol and acid catalysts or via direct acylation with ethyl chloroformate derivatives.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Esterification | Ethanol, acid catalyst | Reflux | Converts carboxylic acid to ethyl ester |

- Ethylation of pyrrole-2-carboxylic acids to obtain ethoxycarbonyl derivatives is straightforward under reflux with ethanol and catalytic acid.

Data Table Summarizing Preparation Methods

Notable Research Findings and Optimization

- Mild Reaction Conditions: The synthesis proceeds efficiently at low temperatures, reducing side reactions and impurities.

- High Yield and Scalability: The methods described allow for large-scale production with high purity, suitable for industrial applications.

- Environmental Considerations: Avoidance of toxic reagents like tert-butyl acetoacetate reduces environmental impact, favoring the use of readily available ethyl acetoacetate and ammonia water.

- Versatility: The synthetic routes permit modifications at various stages to introduce different substituents, enhancing the compound's utility in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for preparing 4-(ethoxycarbonyl)-3,5-dimethyl-1-(2-oxopropyl)-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving pyrrole ring formation, esterification, and functional group modifications. For example, analogous pyrrole derivatives (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are synthesized by reacting acyl chlorides (e.g., isoquinolinecarbonyl chloride) with pyrrole precursors under anhydrous conditions . Intermediates are purified via silica gel chromatography (yields: 40–69%) and characterized using ESI-MS (electrospray ionization mass spectrometry) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers optimize reaction conditions for introducing the 2-oxopropyl group at the N1 position of the pyrrole ring?

- Methodological Answer : Alkylation reactions using 2-oxopropyl halides or ketone-based electrophiles are common. Reaction optimization involves:

- Catalyst screening : Use of bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) to deprotonate the pyrrole nitrogen.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

Yields and purity are monitored via HPLC or TLC, with final products isolated via flash chromatography .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the electronic and steric effects of substituents on the pyrrole core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model substituent effects on reactivity and stability. For example:

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

- Methodological Answer : Contradictions often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomerism : The pyrrole ring may exhibit keto-enol tautomerism, altering peak assignments.

To resolve discrepancies: - Perform variable-temperature NMR to detect dynamic equilibria.

- Compare with literature data for analogous compounds (e.g., 3,5-dimethylpyrrole derivatives) .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies use:

- Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) at 40–60°C.

- Analytical monitoring : HPLC-MS tracks degradation products (e.g., hydrolysis of the ethoxycarbonyl group).

- Kinetic modeling : Determine degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis.

- Characterization : Combine multiple techniques (e.g., NMR, MS, XRD) to address structural ambiguities.

- Computational Validation : Cross-validate DFT results with experimental crystallography to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.